molecular formula C13H22N2O2 B12887165 N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide CAS No. 62124-41-8

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Cat. No.: B12887165
CAS No.: 62124-41-8
M. Wt: 238.33 g/mol
InChI Key: XSBXJNYUXNMUOK-UHFFFAOYSA-N
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Description

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide typically involves the reaction of butylamine with a suitable oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common method involves the use of a Friedel-Crafts acylation followed by a conversion from the acyl group to an amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide include other amides with different substituents or variations in the oxazole ring. Examples include:

  • N-Butyl-2-methyl-N-(4-methyl-1,3-thiazol-2-yl)butanamide
  • N-Butyl-2-methyl-N-(4-methyl-1,3-imidazol-2-yl)butanamide

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62124-41-8

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-butyl-2-methyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3

InChI Key

XSBXJNYUXNMUOK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C(C)CC

Origin of Product

United States

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